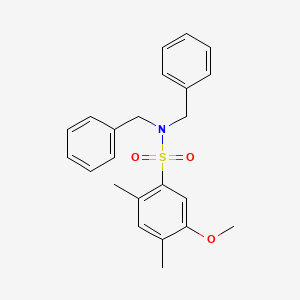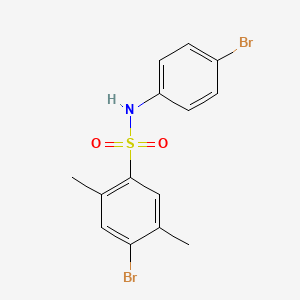
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide, also known as BBDS, is a chemical compound that has been widely used in scientific research. BBDS is a sulfonamide derivative that has shown promising results in various experimental models.
Mécanisme D'action
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide inhibits carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion, which is an important step in various physiological processes.
Biochemical and Physiological Effects:
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has been found to have various biochemical and physiological effects. Inhibition of carbonic anhydrase IX by 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to reduce the growth and proliferation of cancer cells. 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has also been found to reduce the production of stomach acid, making it a potential candidate for the treatment of acid-related disorders such as gastroesophageal reflux disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide is also relatively inexpensive compared to other carbonic anhydrase inhibitors. However, 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide also has low selectivity for carbonic anhydrase enzymes, which can lead to off-target effects.
Orientations Futures
There are several future directions for the research on 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide. One potential direction is the development of 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide derivatives with increased selectivity for carbonic anhydrase enzymes. Another direction is the investigation of the potential of 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide as a treatment for acid-related disorders. Additionally, the anticancer properties of 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide can be further explored for the development of novel anticancer drugs. Finally, the use of 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide in combination with other drugs can be investigated to enhance its therapeutic potential.
Conclusion:
In conclusion, 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide is a promising compound that has shown potential in various scientific research studies. Its ability to inhibit carbonic anhydrase enzymes makes it a potential candidate for the development of anticancer drugs and the treatment of acid-related disorders. However, further research is needed to explore its full potential and overcome its limitations.
Méthodes De Synthèse
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide can be synthesized by reacting 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide with a base such as sodium hydroxide. The reaction takes place at room temperature and results in the formation of 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide as a white powder.
Applications De Recherche Scientifique
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has been used in various scientific research studies due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are a group of enzymes that play an important role in various physiological processes such as acid-base balance, respiration, and ion transport. 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has been found to inhibit carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This makes 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2NO2S/c1-9-8-14(10(2)7-13(9)16)20(18,19)17-12-5-3-11(15)4-6-12/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHHABACILSIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


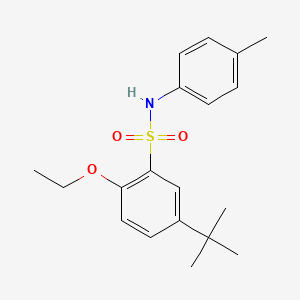







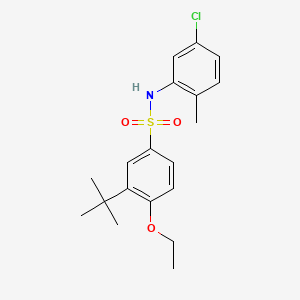

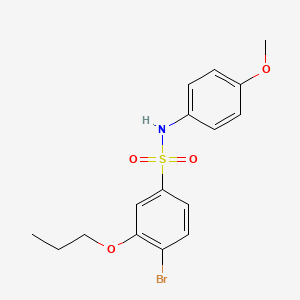
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B7456733.png)
